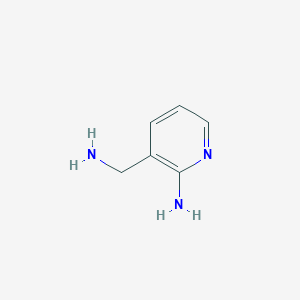

3-(Aminomethyl)pyridin-2-amine

Description

Significance of Pyridine-Based Compounds in Chemical and Biological Sciences

Pyridine (B92270) and its derivatives are fundamental scaffolds in both medicinal and organic chemistry. nih.govresearchgate.net The nitrogen atom in the pyridine ring possesses a non-bonding pair of electrons, which allows it to participate in hydrogen bonding with biological receptors, thereby enhancing the pharmacokinetic properties of drug molecules. nih.gov This characteristic, along with the ability to improve water solubility and metabolic stability, makes the pyridine motif a valuable component in drug design. nih.govenpress-publisher.com

The pyridine ring is a common structural unit in numerous natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), and various alkaloids. rsc.orgnih.govbeilstein-journals.org Its presence extends to a wide range of pharmaceuticals, with over 7,000 existing drug molecules containing a pyridine core. rsc.orgnih.gov A 2021 analysis of the U.S. FDA database identified 95 approved drugs containing pyridine or dihydropyridine (B1217469) scaffolds. nih.govresearchgate.net

Table 1: Examples of Pyridine-Containing Natural Products and Pharmaceuticals

| Compound | Class | Significance |

| Niacin (Vitamin B3) | Vitamin | Essential nutrient for various metabolic processes. mdpi.com |

| Pyridoxine (Vitamin B6) | Vitamin | Crucial for amino acid metabolism. mdpi.com |

| Nicotinamide Adenine Dinucleotide (NAD) | Coenzyme | Key role in redox reactions in biological systems. nih.gov |

| Isoniazid | Antibiotic | Used in the treatment of tuberculosis. nih.govresearchgate.net |

| Abiraterone | Anticancer Agent | Used in the treatment of prostate cancer. nih.govresearchgate.net |

| Amlodipine | Antihypertensive | A calcium channel blocker used to treat high blood pressure. nih.gov |

This table provides a selection of well-known compounds containing a pyridine scaffold to illustrate their prevalence and importance.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure," a term for molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. nih.govmdpi.com The versatility of the pyridine ring allows for easy functionalization, enabling the creation of diverse compound libraries for screening against various biological targets. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netnih.govmdpi.com The substitution of a pyridine ring for other aromatic systems, such as a benzene (B151609) or imidazole (B134444) ring, has been shown to significantly improve the potency and selectivity of drug candidates. nih.gov

Structural Classification and Nomenclature

3-(Aminomethyl)pyridin-2-amine is classified as a substituted pyridine. It features a pyridine ring with two functional groups attached: an aminomethyl group (-CH₂NH₂) at the 3-position and an amino group (-NH₂) at the 2-position.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . nih.gov This name is derived by identifying the parent heterocycle as pyridine, and then naming the substituents at their respective positions on the ring.

In scientific literature and chemical databases, this compound may be referred to by several synonyms. These include:

3-(aminomethyl)-2-pyridinamine nih.gov

2-amino-3-aminomethyl pyridine nih.gov

3-Pyridinemethanamine, 2-amino- nih.gov

The Chemical Abstracts Service (CAS) Registry Number for this compound is 144288-48-2 . nih.gov

Table 2: Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₆H₉N₃ nih.gov |

| CAS Number | 144288-48-2 nih.gov |

| ChEMBL ID | CHEMBL4518239 nih.gov |

| PubChem CID | 12358233 nih.gov |

This interactive table provides key identifiers for the unambiguous identification of the compound.

Research Trajectory and Historical Context of Aminomethyl Pyridines

The study of pyridine and its derivatives has a long history, dating back to the 19th century. nih.gov Research into aminomethyl pyridines, a subset of substituted pyridines, has been driven by their potential applications in medicinal chemistry and materials science. The development of synthetic methods to functionalize the pyridine ring has been a key area of focus, enabling the preparation of a wide range of aminomethyl pyridine derivatives for further investigation. mountainscholar.org For instance, research has explored the use of 2-(aminomethyl pyridine) in the synthesis of novel hybrid organic-inorganic perovskites for photocatalytic applications. researchgate.net The broader class of aminopyridines has been investigated for various biological activities, and the introduction of an aminomethyl group can further modulate these properties, leading to the discovery of new therapeutic agents.

Current Research Landscape and Future Perspectives

While dedicated research on this compound is not extensively documented in publicly available literature, the current research landscape and future potential can be inferred from studies on structurally similar aminopyridine derivatives. The field of aminopyridine research is active and expanding, with a continuous search for novel compounds with enhanced biological activities and material properties. rsc.org

Current Research Landscape:

The research on aminopyridine derivatives is primarily focused on medicinal chemistry and materials science.

Medicinal Chemistry: Aminopyridines are recognized as crucial scaffolds in drug discovery. rsc.org They serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of aminopyridines have been investigated for their potential as anticancer agents and for treating neurological disorders. chemimpex.com The functional groups on the pyridine ring allow for various chemical modifications to design inhibitors for specific enzymes. Research on related compounds, such as 3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine, has highlighted their potential in modulating enzyme activity relevant to diseases like Alzheimer's.

Materials Science: In materials science, aminopyridines are utilized in the creation of functional materials. evitachem.com They can act as ligands for the formation of metal complexes, which may have applications in catalysis and as advanced materials. evitachem.comchemicalbook.com The nitrogen atoms in the pyridine ring and the amino groups can coordinate with metal ions, leading to the formation of coordination polymers with specific structural and functional properties. chemicalbook.com Furthermore, derivatives of 2-aminopyridine (B139424) have been explored for their fluorescent properties, suggesting potential applications in developing probes and sensors. mdpi.com

The table below summarizes the research applications of some related aminopyridine compounds, which may indicate potential areas of investigation for this compound.

| Compound | Research Application |

| 3-(Aminomethyl)pyridine (B1677787) | Intermediate in pharmaceutical and agrochemical synthesis, ligand in catalysis, component of advanced materials. chemimpex.com |

| 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride | Building block for therapeutic agents, investigated for anticancer properties. |

| 4-(Aminomethyl)pyridin-2-amine | Intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials like organic dyes and coordination complexes. a2bchem.com |

| 2-Aminopyridine derivatives | Investigated for fluorescent properties and potential use in photostabilizers. mdpi.comwu.ac.th |

Future Perspectives:

The future of research on this compound is likely to follow the trends seen with other aminopyridine derivatives. Given its specific structure, it holds potential for exploration in several areas:

Drug Discovery: As a bifunctional molecule, this compound could serve as a unique scaffold for creating libraries of new compounds for high-throughput screening against various biological targets. The presence of two primary amino groups with different reactivities could allow for selective functionalization, leading to a diverse range of derivatives. Future research could focus on synthesizing and evaluating these derivatives for their potential as kinase inhibitors, antibacterial, or antiviral agents, which are common targets for aminopyridine-based compounds. rsc.orgresearchgate.net

Coordination Chemistry and Catalysis: The ability of this compound to act as a chelating ligand for metal ions could be exploited to develop new catalysts. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations.

Development of Novel Materials: The compound could be incorporated into polymer backbones or used to functionalize surfaces to create new materials with tailored properties. Its potential as a building block for fluorescent materials or organic light-emitting diodes (OLEDs) could also be an area of future investigation, following the research on other fluorescent aminopyridines. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,4,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEQBCDSEVCGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493898 | |

| Record name | 3-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144288-48-2 | |

| Record name | 3-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminomethyl Pyridin 2 Amine and Its Analogs

Classical Chemical Synthesis Routes

Classical synthetic routes remain fundamental in the preparation of 3-(aminomethyl)pyridin-2-amine and related compounds. These methods often involve sequential reactions to build and functionalize the heterocyclic scaffold.

A key transformation in the synthesis of this compound is the reduction of a nitrile group to an aminomethyl group. Hydrogenation reactions are a common and effective method to achieve this.

The catalytic hydrogenation of cyanopyridines, such as 2-aminonicotinonitrile, is a direct route to introduce the aminomethyl functionality. This process involves the reaction of the cyanopyridine with hydrogen gas in the presence of a metal catalyst. The nitrile group is reduced to a primary amine, yielding the desired aminomethylpyridine derivative. This method is widely used due to its efficiency and the availability of the starting cyanopyridine materials. The reaction conditions, including pressure, temperature, and solvent, can be optimized to maximize the yield and purity of the product.

The choice of catalyst is crucial for the successful hydrogenation of cyanopyridines. Palladium on charcoal (Pd/C) and Raney Nickel are two of the most commonly employed catalysts for this transformation. wikipedia.orgacs.orgwikipedia.org

Palladium on Charcoal (Pd/C): This catalyst is widely used for various hydrogenation reactions in organic synthesis. wikipedia.org It consists of palladium metal dispersed on activated carbon, which provides a large surface area for the reaction. americanelements.com Pd/C is effective for the reduction of nitriles to primary amines. wikipedia.org The catalyst loading is typically between 5% and 10% palladium by weight. wikipedia.org Hydrogenation reactions using Pd/C are often carried out in solvents like ethanol or methanol under a hydrogen atmosphere.

Raney Nickel: This is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. wikipedia.org It is a highly active and versatile hydrogenation catalyst used in numerous industrial processes. acs.org Raney Nickel is particularly effective for the hydrogenation of nitriles to primary amines and can be used under a wide range of reaction conditions due to its thermal stability. wikipedia.org

Table 1: Comparison of Catalysts for Hydrogenation of Cyanopyridines

| Catalyst | Description | Typical Loading | Advantages |

| Palladium on Charcoal (Pd/C) | Palladium metal supported on activated carbon. wikipedia.orgamericanelements.com | 5-10% Pd | High activity, good selectivity. wikipedia.org |

| Raney Nickel | Fine-grained solid of nickel derived from a Ni-Al alloy. wikipedia.org | Varies | High activity, thermal stability, cost-effective. acs.orgwikipedia.org |

Nucleophilic substitution reactions on the pyridine (B92270) ring are a valuable tool for introducing amine functionalities. Pyridine rings with suitable leaving groups at the 2- or 4-positions are susceptible to attack by nucleophiles. quimicaorganica.orgyoutube.com This reaction proceeds through an addition-elimination mechanism. quimicaorganica.org For the synthesis of 2-aminopyridine (B139424) derivatives, a common strategy involves the displacement of a halide (e.g., chloride) at the 2-position with an amine nucleophile. youtube.com The reactivity of halopyridines is generally lower than that of acid chlorides due to the need to disrupt the aromaticity of the pyridine ring during the reaction. youtube.com

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of highly substituted pyridine derivatives. bohrium.com These reactions involve the combination of three or more starting materials in a single step to form a complex product, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.gov Various MCRs, such as the Hantzsch pyridine synthesis and its modifications, allow for the construction of the pyridine scaffold with diverse functionalities. acsgcipr.orgtaylorfrancis.com These reactions can be catalyzed by metals or be metal-free and can be performed under various conditions, including solvent-free or in green solvents. bohrium.com The versatility of MCRs allows for the incorporation of the necessary functional groups that can be further elaborated to yield the target this compound and its analogs.

For the synthesis of analogs containing a piperidine core, various strategies are employed to introduce the amine functionality. These methods often involve the cyclization of acyclic precursors or the functionalization of a pre-existing piperidine ring. Intramolecular cyclization is a common approach where the substrate contains a nitrogen source, typically an amino group, which participates in the ring-forming reaction. nih.gov This can lead to the formation of a new C-N bond within the piperidine ring. nih.gov Additionally, various catalytic methods, including those utilizing iridium complexes, have been developed for the N-heterocyclization of primary amines with diols to produce cyclic amines, including piperidines. organic-chemistry.org Enzymatic cascades have also been developed for the stereoselective synthesis of protected 3-aminopiperidines from readily available amino alcohols. rsc.org

Hydrogenation Reactions for Aminomethyl Functionality

Advanced Synthetic Approaches

Advanced synthetic strategies for producing chiral amines, including derivatives of this compound, focus on achieving high levels of stereochemical control and employing sustainable catalytic methods. These approaches are crucial for the synthesis of enantiomerically pure compounds, which are often required for pharmaceutical applications.

Stereoselective synthesis of chiral piperidines, the saturated analogs of pyridines, is a significant area of research due to their prevalence in biologically active molecules. While direct asymmetric synthesis of this compound is not extensively documented, methodologies developed for other substituted pyridines provide a framework for its potential stereoselective preparation.

The asymmetric hydrogenation of pyridine rings is a primary method for the synthesis of chiral piperidines. This transformation is challenging due to the aromatic stability of the pyridine ring and the potential for catalyst inhibition by the substrate or product. A common strategy to overcome these challenges is the quaternization of the pyridine nitrogen, which lowers the resonance energy and prevents catalyst deactivation.

For instance, the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts has been achieved with high enantiomeric excess using a Rh-JosiPhos catalyst in the presence of an organic base like triethylamine. unimi.it The base is thought to play a crucial role in the enantiodetermining step. unimi.it While this method has been applied to various 3-substituted pyridines, its direct application to a substrate like this compound would require careful optimization of the reaction conditions.

Another approach involves the use of iridium catalysts for the asymmetric hydrogenation of 2-substituted pyridinium salts, which has shown excellent enantioselectivity. dicp.ac.cn This strategy relies on the in situ generation of hydrogen bromide to inhibit the coordination of the product to the catalyst, thus maintaining catalytic activity. dicp.ac.cn The applicability of this method to 2,3-disubstituted pyridines like the target compound would depend on the electronic and steric properties of the substituents.

Table 1: Examples of Asymmetric Hydrogenation of Substituted Pyridines

| Pyridine Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|---|

| N-benzyl-3-phenylpyridinium bromide | Rh-JosiPhos | Various | 50 | 50 | up to 90% | - |

| N-benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}2]/(R)-synphos | PhMe/CH2Cl2 | ~41 | 28 | 92% | 93% |

Data sourced from multiple studies on analogous compounds.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. This strategy has been successfully employed in the asymmetric hydrogenation of pyridines.

One notable example is the use of chiral oxazolidinones attached at the 2-position of the pyridine ring. dicp.ac.cn Upon protonation, a hydrogen bond forms between the pyridinium ion and the oxazolidinone, leading to a conformation where one face of the pyridine ring is shielded by a substituent on the auxiliary. dicp.ac.cn This directs the hydrogenation to the opposite face, resulting in high stereoselectivity. dicp.ac.cn This method has been used to synthesize a variety of substituted piperidines with excellent enantiomeric excess. dicp.ac.cn A key advantage of this approach is that the auxiliary can be cleaved under the reaction conditions, acting as a "traceless" auxiliary that can be recovered and reused. dicp.ac.cnnih.gov

The successful application of this chiral auxiliary approach to this compound would depend on the compatibility of the aminomethyl and amino groups with the reaction conditions and the ability of the auxiliary to effectively control the stereochemistry of the hydrogenation.

Table 2: Chiral Auxiliary-Mediated Asymmetric Hydrogenation of 2-Substituted Pyridines

| Pyridine Substrate with Auxiliary | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-(Oxazolidinone)-3-methylpyridine | Pd(OH)2/C | Acetic Acid | 100 | - | 98% | 90% |

| 2-(Oxazolidinone)-5-propylpyridine | Pd(OH)2/C | Acetic Acid | 100 | - | 99% | 91% |

Data represents examples from studies on analogous 2-substituted pyridines.

Biocatalysis offers a green and highly selective alternative for the synthesis of amines. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Whole-cell biocatalysis utilizes entire microbial cells as catalysts, which can be advantageous as it eliminates the need for enzyme purification and can provide necessary cofactors. Recombinant E. coli is a commonly used host for expressing heterologous enzymes for biotransformations.

A self-sufficient whole-cell biocatalysis system has been developed for the synthesis of 3-(aminomethyl)pyridine (B1677787). This system co-expresses a carboxylic acid reductase and an ω-transaminase. The whole-cell approach has also been successfully applied to the synthesis of other aromatic and heterocyclic primary amines, demonstrating its versatility.

The enzymatic cascade for the synthesis of 3-(aminomethyl)pyridine from the corresponding carboxylic acid involves two key enzymes:

Carboxylic Acid Reductase (CAR): This enzyme catalyzes the reduction of a carboxylic acid to an aldehyde. A CAR from Neurospora crassa (ncCAR) has been effectively used for this purpose.

ω-Transaminase (ω-TA): This enzyme then converts the aldehyde into a primary amine by transferring an amino group from an amine donor. An ω-transaminase from Ochrobactrum anthropi (OATA) has been employed in this cascade.

This one-pot, entirely biocatalytic procedure presents significant economic, environmental, and safety advantages over traditional chemical methods.

Table 3: Biocatalytic Synthesis of 3-(Aminomethyl)pyridine

| Biocatalyst System | Key Enzymes | Substrate | Product | Titer | Yield |

|---|---|---|---|---|---|

| Self-sufficient whole-cell E. coli | ncCAR, OATA | 3-Pyridinecarboxylic acid | 3-(Aminomethyl)pyridine | 4.4 g/L (40.6 mM) | 93% |

Data from a study on the biocatalytic synthesis of 3-(aminomethyl)pyridine.

Biocatalytic Synthesis of Aromatic Primary Amines, including 3-(Aminomethyl)pyridine

Optimization of Metabolic Pathways for Increased Yield

Metabolic engineering is a field that focuses on modifying the genetic and regulatory processes within microorganisms to enhance the production of specific substances. nih.gov This approach has been successfully applied to increase the yields of various natural products, including amino acids and pharmaceuticals. mdpi.com Strategies in metabolic engineering often involve the optimization of carbon flux, elimination of competing biochemical pathways, and strengthening the expression of genes related to the desired product's biosynthetic pathway. mdpi.com

While metabolic engineering is a powerful tool for producing complex organic molecules, its direct application to the synthesis of a synthetic compound like this compound has not been documented in peer-reviewed literature. The production of such compounds relies on traditional organic synthesis. However, metabolic pathways could theoretically be engineered to produce key precursors or building blocks. For instance, microorganisms could be engineered to overproduce specific amino acids or other simple molecules that could then be harvested and used as starting materials in a chemical synthesis route. nih.govmdpi.com

Key Strategies in Metabolic Pathway Optimization:

| Strategy | Description | Potential Relevance to Precursor Synthesis |

| Modification of Core Biosynthetic Pathways | Altering central metabolic pathways to direct more carbon flux towards a desired precursor. | Could be used to increase the pool of simple molecules like pyruvate or oxaloacetate, which are starting points for amino acid synthesis. mdpi.com |

| Elimination of Competing Pathways | Deleting genes for enzymes that divert intermediates into unwanted side-products. | Prevents the loss of precursors to other metabolic functions, concentrating resources on the target molecule's pathway. mdpi.com |

| Engineering of Transport Systems | Modifying cell membrane proteins to improve the export of the desired product, reducing intracellular toxicity and feedback inhibition. | Could enhance the yield of a bio-synthesized precursor by efficiently removing it from the cell. mdpi.com |

| High-Throughput Screening (HTS) | Developing biosensors or screening platforms to rapidly identify engineered strains with improved production characteristics. | Accelerates the process of finding the most efficient microbial factories for a given precursor. mdpi.com |

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the preparation of key intermediates, primarily substituted pyridine derivatives that can be chemically modified to introduce the desired aminomethyl and amine groups.

Substituted pyridine carboxylic acids are versatile intermediates in the synthesis of polysubstituted pyridines. nih.gov One common strategy involves a multi-step sequence starting from a readily available pyridine dicarboxylate. For example, pyridine-2,4-dicarboxylate can be selectively modified to introduce various functional groups. acs.org

A typical reaction sequence is outlined below:

Esterification: The pyridine dicarboxylic acid is first converted to its ester form.

Selective Reduction: A reducing agent, such as Diisobutylaluminium hydride (DIBAL), is used to selectively reduce one of the ester groups to an aldehyde. acs.org

Further Functionalization: The resulting aldehyde can then undergo various reactions, such as reductive amination, to introduce different side chains. acs.org The remaining ester group can be hydrolyzed back to a carboxylic acid, providing a handle for further chemical transformations. acs.org

A crucial step in the synthesis of aminomethylpyridines is the reduction of a cyano group (-CN) to an aminomethyl group (-CH₂NH₂). Catalytic hydrogenation is a widely used method for this transformation. google.com The choice of catalyst and reaction conditions is critical, especially when the pyridine ring contains other sensitive functional groups like halogens. google.com

While palladium is often used for dehalogenation reactions, it has been found to be surprisingly effective for the reduction of cyanopyridines without significant dehalogenation under specific conditions. google.com

Example of Catalytic Reduction of a Halogenated Cyanopyridine:

| Reactant | Catalyst | Solvent/Reagent | Conditions | Product | Yield |

| 3-chloro-2-cyano-5-trifluoromethylpyridine | 5% Palladium on charcoal | Methanol, conc. Hydrochloric acid | 20°C, 1 atm H₂ | 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride | 95-97% |

This process demonstrates a high-yielding and selective method for preparing aminomethylpyridines from their cyano precursors, even in the presence of a halogen substituent. google.com The reaction is typically carried out at room temperature and atmospheric pressure, making it suitable for larger-scale operations. google.com

Industrial Scale Production Methods

For a synthetic method to be viable on an industrial scale, it must be high-yielding, cost-effective, and utilize safe and manageable reaction conditions. The processes developed for the synthesis of aminomethylpyridine analogs often prioritize these factors.

Another industrial approach involves the multi-step synthesis of 3-(aminomethyl)pyridines where side reactions like dechlorination and dimer formation are minimized. This can be achieved by protecting the amino group on the methyl side chain before performing other transformations on the pyridine ring. google.com For example, a pivaloyl protecting group can be used. The synthesis of a key intermediate, 3-(pivaloylaminomethyl)pyridine 1-oxide, has been reported with a high yield of 98.6%. google.com Such methods are described as excellent for industrial-scale manufacturing because they avoid common side reactions that plague other synthetic routes. google.com

Reactivity and Reaction Mechanisms of 3 Aminomethyl Pyridin 2 Amine

Types of Chemical Reactions

The compound undergoes a variety of chemical transformations, including oxidation, reduction, nucleophilic substitution, and acid-base reactions.

The pyridine (B92270) ring nitrogen of aminopyridine derivatives can be oxidized to form N-oxides. The oxidation of aromatic amines by peroxidic reagents has been extensively studied. researchgate.net For instance, the oxidation of 3-aminopyridine with peroxomonosulfuric acid (PMSA) involves a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the PMSA species. researchgate.net This reaction follows second-order kinetics, being first order in both the peroxy acid and the substrate concentration at a constant pH. researchgate.net A similar mechanism can be expected for 3-(Aminomethyl)pyridin-2-amine, where the pyridine nitrogen acts as a nucleophile, attacking an oxidizing agent like a peroxyacid to yield the corresponding pyridine N-oxide. The presence of the electron-donating amino groups on the pyridine ring enhances the nucleophilicity of the ring nitrogen, facilitating this oxidation process.

While specific reduction reactions for this compound are not extensively detailed in the literature, the general reactivity of its functional groups can be considered. The pyridine ring is generally resistant to reduction but can be hydrogenated under forcing conditions. More commonly, reduction reactions in molecules with similar functionalities, such as amides, can be used to synthesize amines. For example, the reduction of an amide derivative of a primary or secondary amine can yield secondary and tertiary amines, respectively. msu.edu This method, known as acylation-reduction, could be a potential pathway for further derivatization of the amino groups in this compound. youtube.com

The primary amine groups of this compound are nucleophilic and can participate in substitution reactions. Amines are known to react directly with alkyl halides to yield N-alkylated products in what is typically an SN2 reaction. msu.edulibretexts.org The reaction of an alkyl halide with ammonia or a primary amine is a common method for synthesizing more substituted amines. libretexts.orglibretexts.org However, this direct alkylation can often lead to polyalkylation, as the product amine can also act as a nucleophile and compete with the starting material. libretexts.orgmnstate.edu

In the context of pyridine chemistry, nucleophilic aromatic substitution (SNAr) typically occurs when a good leaving group is present at the 2- or 4-position of the pyridine ring. youtube.comquimicaorganica.org In this compound, the amino group at the 2-position is not a good leaving group. Therefore, the amino groups are more likely to act as nucleophiles rather than being substituted. For example, they can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides or sulfonamides. libretexts.orgmnstate.edu

| Reaction Type | Reactant | Product | Mechanism |

| N-Alkylation | Alkyl Halide (R-X) | N-alkylated amine | SN2 |

| N-Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophilic Acyl Substitution |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Nucleophilic Substitution |

The basicity of this compound is attributed to the lone pairs of electrons on its three nitrogen atoms. The pyridine nitrogen is sp² hybridized, while the exocyclic amino nitrogens are sp³. msu.edu Generally, the basicity of amines reflects the stability of the corresponding ammonium ion. mnstate.edu The pKa is a measure of the acidity of the conjugate acid. For a related compound, 3-(aminomethyl)pyridine (B1677787), a predicted pKa value is 8.34. chemicalbook.com The basicity of pyridine itself can be modified by substituents; for example, 2,6-dimethylpyridine has a pKa of 6.7, while 4-dimethylaminopyridine has a pKa of 9.7. msu.edu The electron-donating amino groups on this compound are expected to increase the basicity of the pyridine ring nitrogen compared to unsubstituted pyridine. The aliphatic aminomethyl group is generally more basic than the aromatic amino group.

| Nitrogen Atom | Hybridization | Expected Relative Basicity |

| Aminomethyl Nitrogen | sp³ | Most Basic |

| 2-Amino Nitrogen | sp³ (approx.) | Intermediate |

| Pyridine Ring Nitrogen | sp² | Least Basic |

Coordination Chemistry of this compound as a Ligand

The presence of multiple nitrogen donor atoms in close proximity makes this compound an excellent candidate as a ligand in coordination chemistry.

This compound can function as a chelating ligand, binding to a metal ion through more than one donor atom to form a stable ring structure. Specifically, it is well-suited to act as a bidentate ligand. There are two potential modes for bidentate coordination:

N(pyridine), N(2-amino) chelation: The pyridine ring nitrogen and the nitrogen of the 2-amino group can coordinate to a metal center, forming a stable five-membered chelate ring. This is a common coordination mode for 2-aminopyridine (B139424) derivatives.

N(2-amino), N(aminomethyl) chelation: The two exocyclic amino groups could potentially coordinate to a metal ion, forming a six-membered chelate ring.

Studies on similar ligands, such as 2-amino-3-methylpyridine, show that the efficient nucleophilic center for coordination is the endocyclic pyridine nitrogen. mdpi.com In complexes with silver(I), for example, the pyridine ring nitrogen binds to the metal center. mdpi.com Similarly, pyridine-2-amidoxime, which has a comparable N-C-C-N framework, acts as a strong chelating ligand, binding through the 2-pyridyl and oxime nitrogen atoms. mdpi.com Based on these analogs, the most probable coordination mode for this compound is bidentate chelation through the pyridine nitrogen and the 2-amino nitrogen, which would result in a thermodynamically favorable five-membered ring. This chelate effect leads to the formation of highly stable metal complexes. nih.gov

Formation of Metal Complexes (e.g., with Silver(I), Copper(II), Iron(III), Ruthenium(II))

This compound readily forms stable complexes with a variety of transition metals, acting as a bidentate or tridentate ligand. The coordination typically involves the nitrogen atoms of the pyridine ring and the aminomethyl group, and in some cases, the 2-amino group also participates in bonding.

Silver(I) Complexes: The reaction of aminopyridine ligands with Silver(I) salts is known to produce coordination polymers. For instance, the related ligand N-(pyridine-2-ylmethyl)pyridine-3-amine reacts with Silver(I) to form helical chains where the silver ion is coordinated by the nitrogen atoms of the pyridine rings from two different ligand molecules nih.gov. This suggests that this compound would likely form similar polymeric structures with Silver(I), with the dimensionality of the network being influenced by the ligand-to-metal ratio.

Copper(II) Complexes: Copper(II) complexes of Schiff bases derived from (aminomethyl)pyridines and salicylaldehydes have been synthesized and characterized. In these complexes, the Schiff base ligand, formed in situ, coordinates to the Copper(II) ion. For example, the crystal structure of a Copper(II) complex with a Schiff base derived from 3-(aminomethyl)pyridine and o-vanillin reveals a square planar geometry where the ligand acts as a tridentate N2O donor shd-pub.org.rs. This demonstrates the capability of the aminomethylpyridine moiety to form stable chelates with Copper(II).

Iron(III) Complexes: While specific studies on Iron(III) complexes with this compound are not abundant, research on similar tridentate pyridyl ligands provides insight into their potential coordination chemistry. Iron(III) complexes with ligands such as bis(pyridin-2-ylmethyl)amine have been shown to form high-spin octahedral complexes rsc.org. It is anticipated that this compound would form similar stable complexes with Iron(III), likely exhibiting octahedral geometry.

Ruthenium(II) Complexes: Ruthenium(II) complexes containing 2-(aminomethyl)pyridine and phosphine ligands have been synthesized and shown to be highly active catalysts in transfer hydrogenation reactions acs.org. These complexes demonstrate the ability of the aminomethylpyridine scaffold to support catalytically active metal centers. The synthesis of such complexes often involves the displacement of other ligands, such as phosphines, by the aminomethylpyridine acs.org. It is expected that this compound would form analogous stable and potentially catalytic complexes with Ruthenium(II).

| Metal Ion | Ligand System | Observed Geometry/Structure | Reference |

|---|---|---|---|

| Silver(I) | N-(pyridine-2-ylmethyl)pyridine-3-amine | Helical Chains | nih.gov |

| Copper(II) | Schiff base of 3-(aminomethyl)pyridine and o-vanillin | Square Planar | shd-pub.org.rs |

| Iron(III) | Bis(pyridin-2-ylmethyl)amine | Octahedral | rsc.org |

| Ruthenium(II) | 2-(aminomethyl)pyridine-phosphine | - | acs.org |

Influence of Ligand Ratio and Temperature on Complex Formation

The stoichiometry of the reactants and the reaction temperature are critical parameters that can significantly influence the structure and composition of the resulting metal complexes.

Ligand Ratio: The ratio of this compound to the metal salt can dictate the dimensionality and nuclearity of the resulting coordination compound. For instance, in the formation of silver(I) coordination networks with aminopyridine ligands, varying the ligand-to-metal ratio has been shown to alter the structure from linear polymers to two-dimensional sheets or three-dimensional systems. In some cases, the ratio of the ligand to the metal in the starting materials can differ from that in the final crystalline product, highlighting the role of thermodynamic stability in the self-assembly process mdpi.com.

Temperature: Temperature can affect both the kinetics and thermodynamics of complex formation. Thermal analysis of metal complexes with 3-aminopyridine has shown that these compounds can be stable up to several hundred degrees Celsius, after which they undergo decomposition, often involving the loss of the aminopyridine ligand followed by the decomposition of the remaining components researchgate.nettubitak.gov.tr. The synthesis of these complexes is typically carried out at elevated temperatures (reflux) to ensure the reaction goes to completion ekb.eg. However, the specific influence of temperature on the formation of different isomeric forms or coordination geometries of this compound complexes requires further detailed investigation.

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Ligand Ratio | Can alter the dimensionality of silver(I) coordination polymers. | Control over the final supramolecular architecture. | |

| Temperature | Complexes are often synthesized under reflux and show thermal stability up to ~200-300 °C. | Higher temperatures favor complex formation and the resulting complexes have significant thermal stability. | researchgate.nettubitak.gov.trekb.eg |

Stereochemical Aspects of Coordination

The coordination of this compound to a metal center can lead to the formation of various stereoisomers, including geometric (cis/trans) and optical (chiral) isomers. The resulting stereochemistry is influenced by the coordination number and geometry of the metal ion, as well as by the denticity of the ligand.

When acting as a bidentate ligand, for example in an octahedral complex of the type [M(L)2X2], this compound can lead to the formation of cis and trans isomers. In the cis isomer, the two ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center. The formation of one isomer over the other can be influenced by steric hindrance and electronic effects. For example, in Ruthenium(II) complexes with 2-(aminomethyl)pyridine and two phosphine ligands, both cis and trans isomers have been observed and characterized acs.org.

Furthermore, if the resulting complex is chiral and lacks a plane of symmetry, it can exist as a pair of enantiomers. The stereoselective formation of one enantiomer over the other is a key goal in asymmetric catalysis, and chiral aminopyridine-based ligands are often employed for this purpose.

| Isomerism Type | Description | Example Context | Reference |

|---|---|---|---|

| Geometric (cis/trans) | Different spatial arrangements of ligands around the central metal ion. | Observed in octahedral Ru(II) complexes with 2-(aminomethyl)pyridine. | acs.org |

| Optical (Enantiomers) | Non-superimposable mirror images. | Can arise in chiral complexes lacking a plane of symmetry. |

Mechanisms of Action in Biological Systems

Aminopyridine derivatives are known to exhibit a wide range of biological activities, which are often related to their ability to interact with biological macromolecules such as proteins and nucleic acids.

Ligand-Target Interactions

The biological effects of this compound and its derivatives are predicated on their molecular interactions with specific biological targets. As with other aminopyridines, these interactions can be driven by hydrogen bonding, electrostatic interactions, and hydrophobic interactions. For instance, palladium(II) complexes of aminomethylpyridines have been studied for their interactions with bio-relevant ligands like amino acids and DNA constituents, which serve as models for their potential antitumor activity nih.gov. The pyridine nitrogen and the amino groups can act as hydrogen bond donors and acceptors, facilitating binding to the active sites of enzymes or the grooves of DNA.

Enzyme Inhibition or Activation

Aminopyridines have been identified as inhibitors of various enzymes. Their mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how they interact with the enzyme and its substrate. For example, certain aminopyridine derivatives have been shown to inhibit tyrosinase and Janus kinase 2 (JAK2) rsc.org. The inhibition often involves the binding of the aminopyridine moiety to the active site of the enzyme, thereby blocking the access of the natural substrate. The specific inhibitory activity of this compound would depend on its ability to fit into the active site of a particular enzyme and form favorable interactions with the surrounding amino acid residues.

Reaction with Aldehydes and Ketones: Schiff Base Formation

The primary amino groups of this compound can readily react with the carbonyl group of aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases libretexts.org. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule youtube.com.

Oxidative Dimerization Reactions

The scientific literature available does not provide specific studies or detailed findings regarding the oxidative dimerization reactions of this compound. While oxidative dimerization is a known reaction for some pyridine derivatives, dedicated research into this particular reaction for this compound, including specific catalysts, reaction conditions, and mechanistic pathways, is not documented in the reviewed scholarly articles.

General principles of oxidative dimerization in related aminopyridine compounds often involve the formation of a new bond between two monomer units, typically through the coupling of nitrogen or carbon atoms, facilitated by an oxidizing agent. These reactions can be influenced by factors such as the choice of oxidant, catalyst, solvent, and the electronic properties of the substituents on the pyridine ring.

For instance, studies on other aminopyridine derivatives have shown that oxidative coupling can lead to the formation of azo compounds (N=N linkage) or C-C coupled dimers. The reaction mechanisms can proceed through various intermediates, such as radical cations or nitrene species, depending on the reaction conditions.

However, without specific experimental data for this compound, any discussion on its oxidative dimerization would be speculative. Detailed research, including experimental studies and computational analysis, would be necessary to determine the feasibility, outcomes, and mechanisms of such a reaction for this specific compound.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within 3-(aminomethyl)pyridin-2-amine.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular skeleton. The chemical shifts are influenced by the electronic effects of the two amine groups and the pyridine (B92270) ring nitrogen.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene (B1212753) protons of the aminomethyl group, and the protons of the two amino groups. Based on data from 2-amino-3-picoline, the aromatic region would feature three coupled signals. chemicalbook.com The protons on the C-2 amino group and the aminomethyl group would likely appear as broad singlets due to exchange with the solvent and quadrupole broadening from the nitrogen atom.

¹³C NMR Analysis: The ¹³C NMR spectrum should display six unique carbon signals: three for the pyridine ring C-H carbons, two for the ring carbons bearing substituents (C-2 and C-3), and one for the methylene carbon of the aminomethyl group. The chemical shifts can be predicted by considering the substituent effects of the amino groups on the pyridine ring.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, with assignments based on analysis of its structural fragments.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |

|---|---|---|---|

| H-4 | ~7.30 | dd | Coupled to H-5 and H-6. |

| H-5 | ~6.55 | dd | Coupled to H-4 and H-6. |

| H-6 | ~8.00 | dd | Most downfield aromatic proton, adjacent to ring N. |

| -CH ₂-NH₂ | ~3.70 | s | Methylene protons. |

| -CH₂-NH ₂ | (Broad) | s (br) | Protons on the aminomethyl group. |

Predicted data is based on spectral analysis of 2-amino-3-picoline and 3-(aminomethyl)pyridine (B1677787). chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

|---|---|---|

| C-2 | ~159 | Carbon bearing the C-2 amino group. |

| C-3 | ~118 | Carbon bearing the aminomethyl group. |

| C-4 | ~137 | Pyridine ring methine carbon. |

| C-5 | ~113 | Pyridine ring methine carbon. |

| C-6 | ~147 | Pyridine ring methine carbon adjacent to ring N. |

| C H₂-NH₂ | ~43 | Methylene carbon. |

Predicted data is based on spectral analysis of 2-aminopyridine (B139424) and 3-(aminomethyl)pyridine. chemicalbook.comnih.gov

While less common, multinuclear NMR, particularly ¹⁵N NMR, can provide direct insight into the electronic environment of the nitrogen atoms. The molecule contains three distinct nitrogen atoms: the pyridine ring nitrogen (N-1), the 2-amino group nitrogen, and the aminomethyl group nitrogen. Studies on various aminopyridines and aminopyrimidines have shown that the chemical shifts of ring nitrogens are significantly influenced by the position and electronic nature of substituents. researchgate.net The pyridine nitrogen (N-1) would be expected to have a chemical shift characteristic of aminopyridines, while the two exocyclic amino nitrogens would appear at higher field, typical for primary amine groups. researchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached. It would definitively link the signals for H-4, H-5, and H-6 to their respective carbons (C-4, C-5, C-6) and the methylene proton signal to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include the methylene protons showing cross-peaks to the ring carbons C-3 and C-4, confirming the position of the aminomethyl group. Protons H-4 and H-5 would show correlations to neighboring carbons, helping to piece together the ring's substitution pattern.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show connectivity between adjacent protons. A strong correlation would be expected between H-4 and H-5, and between H-5 and H-6, confirming their positions relative to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity of protons. It could be used to show the proximity of the methylene protons to the H-4 proton, further confirming the regiochemistry.

Variable Temperature (VT) NMR experiments are powerful tools for investigating dynamic processes within a molecule, such as conformational exchange or tautomerism. ox.ac.ukox.ac.uk For this compound, VT-NMR could be employed to study several potential phenomena:

Rotational Barriers: The rotation around the C3-CH₂ single bond might be hindered, leading to broadened signals at room temperature. Cooling the sample could slow this rotation, potentially resolving distinct signals for the methylene protons.

Proton Exchange: The protons on the two NH₂ groups undergo chemical exchange. This process is often temperature-dependent. At low temperatures, this exchange can be slowed, leading to sharper signals for the NH₂ protons and potentially allowing for the observation of coupling to adjacent protons. Conversely, heating the sample can accelerate exchange, causing the signals to broaden or coalesce. ox.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in the molecule and their vibrational modes. A detailed analysis can be performed by comparing its expected spectrum with experimental and computational studies on 2-amino-3-picoline and 2-aminopyridine. nih.govnih.gov

The vibrational spectrum of this compound would be rich with characteristic bands corresponding to the vibrations of its functional groups.

N-H Stretching Vibrations: As the molecule contains two primary amine (-NH₂) groups, the high-frequency region of the IR spectrum (3200-3500 cm⁻¹) is expected to be complex. Each NH₂ group gives rise to both a symmetric and an asymmetric stretching mode. orgchemboulder.com Therefore, up to four distinct peaks could be observed in this region, representing the vibrations of the C-2 amino and the aminomethyl groups.

C-H Stretching Vibrations: Aromatic C-H stretching modes are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂-) group are expected in the 2850-2960 cm⁻¹ region. libretexts.org

N-H Bending Vibrations: The scissoring (bending) vibration of the primary amine groups typically appears as a strong band in the 1580-1650 cm⁻¹ range. orgchemboulder.com This band may overlap with the pyridine ring stretching vibrations.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1620 cm⁻¹ region. The exact positions of these bands are sensitive to the nature and position of the substituents.

C-N Stretching Vibrations: The stretching of the aromatic C-N bond (C2-NH₂) is expected between 1250-1340 cm⁻¹, while the aliphatic C-N stretch (CH₂-NH₂) would appear at a lower wavenumber, typically in the 1020-1250 cm⁻¹ range. orgchemboulder.com

The table below summarizes the key expected vibrational frequencies.

Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Complex band from two different NH₂ groups. |

| Aromatic C-H Stretch | 3000 - 3100 | From the C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | From the -CH₂- group. |

| N-H Bend (Scissoring) | 1580 - 1650 | From both NH₂ groups. |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1620 | Multiple bands characteristic of the substituted ring. |

| Aromatic C-N Stretch | 1250 - 1340 | C(2)-NH₂ bond vibration. |

| Aliphatic C-N Stretch | 1020 - 1250 | C(3)-CH₂-NH₂ bond vibration. |

Predicted data based on vibrational analyses of 2-amino-3-picoline and general amine spectroscopy. nih.govorgchemboulder.comscispace.com

Correlation with Theoretical Calculations

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for corroborating experimental spectroscopic data. For a molecule like this compound, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and predict vibrational frequencies (IR and Raman) and NMR chemical shifts. mdpi.com

The calculated parameters would then be compared against experimental spectra. For instance, the computed vibrational frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, allowing for a more accurate assignment of the experimental IR and Raman bands. mdpi.com Similarly, calculated ¹H and ¹³C NMR chemical shifts, often referenced to a standard like tetramethylsilane (B1202638) (TMS), can help assign complex spectra and confirm the molecular structure. Discrepancies between experimental and theoretical values can provide insight into solvent effects and specific intermolecular interactions not accounted for in the gas-phase theoretical models. mdpi.com

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. For this compound, the molecular formula is C₆H₉N₃. HRMS provides a highly accurate mass measurement of the molecular ion.

The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned chemical formula.

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Monoisotopic Mass (Da) |

|---|---|---|

| C₆H₉N₃ | [M] | 123.07965 |

Note: This table represents calculated theoretical values, not published experimental data.

Computational Chemistry and Theoretical Studies

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations for aminopyridine-containing compounds have been instrumental in identifying potential biological targets and elucidating binding interactions. For instance, studies on aminopyridine thiourea (B124793) derivatives as α-glucosidase inhibitors have used docking to understand their binding modes. rsc.org These analyses reveal key interactions, such as hydrophobic and π-π stacking forces, that contribute to the stability of the ligand-enzyme complex. nih.gov

In a typical study, a compound is docked into the active site of a target protein. The resulting docking score, measured in kcal/mol, estimates the binding affinity. Lower (more negative) scores generally indicate stronger binding. For example, in the investigation of novel Janus kinase-2 (JAK2) inhibitors, molecular dynamics simulations were performed on complexes to explore binding interactions over time, providing deeper insights than static docking alone. rsc.org While specific docking studies for 3-(Aminomethyl)pyridin-2-amine are not detailed, its structure suggests it can act as both a hydrogen bond donor (via the -NH2 groups) and acceptor (via the pyridine (B92270) nitrogen), making it a candidate for forming strong interactions with various biological targets.

Table 1: Example of Molecular Docking Data for Aminopyridine Derivatives against α-Glucosidase This table presents data for aminopyridine thiourea derivatives to illustrate typical docking results.

| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|

| Derivative 47e | -8.5 | PHE-177, ASP-214 | Hydrogen Bond, Hydrophobic |

| Derivative 47g | -8.2 | ARG-439, GLU-276 | Hydrogen Bond, Pi-Alkyl |

| Derivative 47h | -8.1 | PHE-300, TYR-71 | Pi-Pi Stacking, Hydrogen Bond |

| Derivative 47n | -7.9 | ASP-349, HIS-279 | Hydrogen Bond, Electrostatic |

| Derivative 47o | -8.4 | ASP-214, GLU-408 | Hydrogen Bond, Hydrophobic |

Source: Adapted from studies on aminopyridine thiourea derivatives. rsc.org

Structure-Activity Relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. Computational methods are integral to modern SAR, helping to rationalize experimental findings and guide the design of more potent molecules. rsc.org

For aminopyridine derivatives, SAR studies have shown that the nature and position of substituents on the pyridine ring are critical for activity. mdpi.com For example, in a series of α-glucosidase inhibitors, the addition of different substituted phenyl rings to an aminopyridine core led to a wide range of inhibitory concentrations (IC50 values). rsc.org Computational analyses, including 3D-Quantitative Structure-Activity Relationship (QSAR) models, can quantify these relationships and predict the bioactivities of new designs. rsc.org These models often reveal that properties like hydrophobicity, the presence of specific functional groups (e.g., trifluoromethyl), and the potential for hydrogen bonding directly correlate with the observed biological effect. nih.govmdpi.com For this compound, the relative positions of the amino and aminomethyl groups are key structural features that would be explored in SAR studies to optimize interactions with a given target.

Solvation Effects in Reaction Equilibria

Solvation plays a critical role in chemical reactions, influencing reactant stability, transition states, and reaction equilibria. Computational models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. researchgate.net

Quantum-chemical calculations using Density Functional Theory (DFT) combined with PCM have been performed to study the solvation of pyridine in various solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). researchgate.net These studies analyze changes in the molecule's geometry, charge distribution, and energy upon moving from a gaseous phase to a solvent. It was found that the resolvation of the pyridine nitrogen atom gives a major contribution to the change in the solvate state. researchgate.net Such analyses are crucial for predicting how this compound would behave in different solvent environments, which is vital for both synthetic chemistry and understanding its pharmacokinetic properties.

Theoretical Investigations of Electronic and Optical Properties

Theoretical methods, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic and optical properties of molecules. mdpi.comnih.gov These studies provide insights into a molecule's stability, reactivity, and spectroscopic characteristics.

For aminopyridine derivatives, DFT calculations are employed to determine key electronic parameters. niscpr.res.in A study on 3-amino-4-(Boc-amino)pyridine, a structurally related compound, used the B3LYP method to analyze its properties. researchgate.net Important calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. researchgate.net

These calculations also predict other properties such as dipole moment, which relates to the molecule's polarity, and hyperpolarizability, which is relevant for non-linear optical (NLO) applications. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra, predicting the wavelengths at which the molecule absorbs light, which is fundamental to understanding its optical properties. researchgate.netbeilstein-journals.org

Table 2: Example of Calculated Electronic Properties for an Analogous Aminopyridine This table shows theoretical data for 3-amino-4-(Boc-amino)pyridine, calculated using DFT (B3LYP/6-31+G(d,p)), to illustrate typical results.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -5.98 | eV |

| LUMO Energy | -0.91 | eV |

| HOMO-LUMO Energy Gap | 5.07 | eV |

| Dipole Moment | 3.56 | Debye |

| Ionization Potential | 5.98 | eV |

| Electron Affinity | 0.91 | eV |

| Hardness (η) | 2.53 | eV |

| Softness (S) | 0.19 | eV |

Source: Adapted from DFT investigation of 3-amino-4-(Boc-amino)pyridine. researchgate.net

Applications and Research Directions

Role in Medicinal Chemistry and Pharmaceutical Development

The aminomethylpyridine core is a key pharmacophore in numerous biologically active compounds. Its presence is associated with a range of therapeutic applications, highlighting its importance in the design and discovery of new pharmaceutical agents.

3-(Aminomethyl)pyridin-2-amine is a valuable precursor in the synthesis of more complex pharmaceutical agents. Its bifunctional nature, containing both a primary amine and an aminomethyl group on a pyridine (B92270) ring, allows for its incorporation into larger molecules through various chemical reactions. This structural motif is found in a number of FDA-approved drugs, underscoring its significance in pharmaceutical development. lifechemicals.com The pyridine ring itself is the second most common nitrogen heterocycle found in approved pharmaceuticals, appearing in 62 different drugs. lifechemicals.com The ability to functionalize the aminomethyl and amino groups provides a facile route to generate libraries of compounds for screening and lead optimization. For instance, derivatives of 3-aminomethyl pyridine have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.

The this compound scaffold is instrumental in the development of novel therapeutic frameworks. Its inherent structural and electronic properties can be fine-tuned through chemical modifications to interact with specific biological targets. The conformational flexibility of the aminomethyl group can be advantageous for binding to enzymes and receptors. This adaptability has been exploited to create a variety of derivatives with diverse pharmacological activities. The development of trifluoromethoxylated pyridines and pyrimidines, for example, has provided a new class of synthetic building blocks for drug discovery. nih.gov These novel scaffolds, derived from the basic pyridine structure, are being explored for their potential in developing new drugs, agrochemicals, and functional materials. nih.gov

Derivatives of the aminomethylpyridine scaffold have shown significant promise as inhibitors of various key biological targets implicated in a range of diseases.

DNA Methyltransferase 1 (DNMT1): Hypermethylation of CpG islands by DNMT1 is a mechanism for silencing tumor suppressor genes. nih.gov The development of noncovalent DNMT1 inhibitors is a key area of cancer research. nih.gov Substituted pyridine derivatives have been identified as selective inhibitors of DNMT1, which could be beneficial in the treatment of cancers and beta hemoglobinopathy disorders. google.com

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, which are important for glucose homeostasis. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. nih.govmdpi.com A series of novel aminomethyl-pyridines have been designed and synthesized as potent DPP-4 inhibitors, with some compounds exhibiting inhibitory activity in the nanomolar range. nih.gov Optimization of these scaffolds has led to compounds with high potency and selectivity for DPP-4 over the related peptidase DPP-8. nih.gov

Monopolar Spindle 1 (MPS1): MPS1 is a kinase involved in the mitotic checkpoint, and its overexpression is linked to cancer. nih.gov A screen of a 3-aminopyridin-2-one based fragment library identified inhibitors of MPS1. nih.gov Further studies on pyrido[3,4-d]pyrimidine (B3350098) derivatives have shown them to be potent Mps1 inhibitors, with some compounds progressing to clinical trials. nih.gov

Aurora Kinases: The Aurora kinase family plays a crucial role in mitosis, and their deregulation is associated with cancer. nih.gov Screening of a 3-aminopyridin-2-one based library identified ligand-efficient inhibitors of the Aurora kinase family. nih.gov Additionally, various pyrimidine-based derivatives have been developed as potent Aurora kinase inhibitors. mdpi.comnih.gov Imidazo[4,5-b]pyridine derivatives have also been designed as highly selective inhibitors of Aurora-A kinase. acs.org

The aminomethylpyridine scaffold has been investigated for its potential antimicrobial and anticancer activities.

Antimicrobial Properties: In a search for new heterocyclic compounds with improved antimicrobial activity, amide derivatives of 3-aminomethyl pyridine were synthesized. researchgate.net These compounds were evaluated for their antibacterial and antifungal activities. researchgate.net Additionally, novel 3-aminoimidazo[1,2-a]pyridine derivatives have shown promising antibacterial effects against various bacterial strains. najah.edu

Anticancer Properties: Pyridine and pyrimidine (B1678525) derivatives are recognized for their potential in anticancer drug development. arabjchem.org Amide derivatives of 3-aminomethyl pyridine have demonstrated anticancer activity against lung and leukemia cancer cell lines. researchgate.net For instance, certain derivatives showed significant IC50 values against A549 lung cancer cells and MOLT3 leukemia cancer cells. researchgate.net Furthermore, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, a derivative, has shown potent antineoplastic activity against L1210 leukemia in mice. nih.gov Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine (B50134) analogues have also been synthesized and evaluated as promising anticancer agents, with some compounds showing significant and selective inhibition of cancer cells. westminster.ac.uk

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2a | A549 (Lung) | 0.2129 | researchgate.net |

| Compound 2b | A549 (Lung) | 1.186 | researchgate.net |

| Compound 2c | MOLT3 (Leukemia) | 0.51 | researchgate.net |

| Compound 2d | MOLT3 (Leukemia) | 0.14 | researchgate.net |

| Compound 5a | MOLT3 (Leukemia) | 0.73 | researchgate.net |

| Compound 16 | HT-29 (Colon) | 12.98 ± 0.40 | westminster.ac.uk |

| Compound 16 | B16F10 (Melanoma) | 27.54 ± 1.26 | westminster.ac.uk |

| Compound 18 | MCF-7 (Breast) | 9.60 ± 3.09 | westminster.ac.uk |

Pyridine derivatives have been explored for their potential as anticonvulsant agents, acting on various receptors in the central nervous system. jchemrev.com A series of substituted 1,4-dihydropyridine (B1200194) derivatives have been synthesized and evaluated for their anticonvulsant activity using various animal models, including maximal electroshock induced convulsions. jocpr.com While direct studies on this compound are not detailed, the broader class of pyridine-containing compounds shows promise in this therapeutic area. jchemrev.comnih.govnih.gov

A serotonin (B10506) receptor agonist activates serotonin receptors in a manner similar to serotonin. wikipedia.org A series of 6-substituted-2-pyridinylmethylamine derivatives have been designed as novel, high-affinity, and selective agonists at 5-HT1A receptors. nih.gov Some of these compounds demonstrated nanomolar affinity for 5-HT1A binding sites and were potent inhibitors of cAMP accumulation, indicating their agonist properties. nih.gov Further research led to the development of derivatives with improved oral bioavailability and enhanced 5-HT1A agonist activity in vivo. mdma.chnih.gov Certain compounds in this class have shown potent antidepressant-like effects in animal models. mdma.chnih.gov

Antidepressant Potential

The potential of this compound as an antidepressant agent has not been specifically documented in available research. However, the aminopyridine scaffold is a known feature in various biologically active molecules, and derivatives have been investigated for neurological effects. rsc.org For instance, different classes of nitrogen-containing heterocyclic compounds, such as pyridazine (B1198779) and pyridine derivatives, have been explored for their antidepressant and anxiolytic properties. mdpi.com Research into other pyridine-containing structures has shown that they can be designed to interact with targets in the central nervous system relevant to depression. Despite these broader trends, dedicated studies to evaluate the antidepressant activity of this compound are not apparent in the current body of scientific work.

Catalysis

The utility of this compound in the field of catalysis is not well-established in existing literature. However, its structural motifs—the pyridine ring and amino groups—are common in ligands used for catalysis.

Aminopyridine scaffolds are widely utilized in the synthesis of ligands for metal complex catalysis. umn.edunsf.gov The nitrogen atom of the pyridine ring and the exocyclic amino groups can act as coordination sites for a variety of transition metals. For example, the related compound 3-(aminomethyl)pyridine (B1677787) is known to form complexes with metals such as cobalt(II), nickel(II), and copper(II). chemicalbook.com These types of complexes are of interest due to their potential catalytic activities. ekb.eg The amino-pyridine ligand framework has been successfully used in base metal catalysis, including in iron(II) complexes for atom transfer radical polymerization. umn.edunsf.gov Despite the prevalence of aminopyridine ligands in catalysis, specific studies detailing the synthesis and catalytic application of metal complexes incorporating this compound as a ligand were not identified.

The transfer hydrogenation of ketones to secondary alcohols is a crucial reaction in organic synthesis, often catalyzed by transition metal complexes. Ruthenium complexes featuring aminopyridine-based ligands, such as the isomeric 2-(aminomethyl)pyridine, have been shown to be highly efficient catalysts for this transformation. acs.org The ligand structure plays a critical role in the catalyst's activity and selectivity. While various pyridine derivatives have been successfully employed as ligands in catalysts for transfer hydrogenation, there is no specific research available that demonstrates the use of this compound for this purpose.

N-alkylation of amines is a fundamental process in the synthesis of many pharmaceuticals and fine chemicals. While methods exist for the N-alkylation of aminopyridines, specific studies employing this compound as either a substrate or a catalyst in such reactions are not described in the available literature. The presence of two primary amine groups with different steric and electronic environments (one directly on the aromatic ring and one on a methyl substituent) suggests it could undergo complex N-alkylation reactions, but this has not been experimentally explored in published research.

Materials Science

The application of this compound in materials science is another area that remains largely unexplored. The bifunctional nature of the molecule, with two reactive amine groups, suggests it could potentially serve as a monomer or cross-linking agent in polymer synthesis.

Pyridine derivatives are important intermediates in the production of specialty chemicals, including pharmaceuticals and agrochemicals. wikipedia.org For example, 3-(aminomethyl)pyridine is used as an intermediate in organic synthesis. chemicalbook.comrsc.orgfishersci.com The structural features of this compound make it a plausible building block for more complex molecules. However, specific examples of its use in the production of specialty chemicals or advanced materials are not documented in the scientific literature reviewed. Its potential as a precursor for functional polymers or novel organic materials remains a theoretical possibility pending further research.

Derivatization and Analogs

The aminomethyl and amino groups on the this compound scaffold provide reactive sites for extensive derivatization, allowing for the synthesis of a wide array of analogs with tailored biological activities.

The primary amine of the aminomethyl group and the secondary amine on the pyridine ring can readily react with carboxylic acids or their activated derivatives (like acyl chlorides) to form amide bonds. researchgate.netguidechem.com This reaction is a common and versatile method for synthesizing a library of substituted amide derivatives. researchgate.net The synthesis often involves coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to facilitate the reaction between the amine and a carboxylic acid. researchgate.netnih.gov

These amide derivatives are associated with a broad spectrum of biological activities. researchgate.net Depending on the nature of the substituents introduced via the acylation reaction, these compounds have been investigated for various therapeutic applications. For instance, incorporating different aromatic or heterocyclic rings through the amide linkage can produce compounds with potential antibacterial, antifungal, or antitumor properties. researchgate.netnih.govresearchgate.net

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). bohrium.comrsc.org The aminomethyl group of this compound can serve as the primary amine component in this reaction. The synthesis is often catalyzed by an acid and involves a nucleophilic addition to form a hemiaminal, followed by dehydration to generate the imine. bohrium.com

Schiff base derivatives are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. rsc.org These metal complexes, as well as the Schiff base ligands themselves, have been explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. bohrium.com

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, which are crucial for glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. A collection of novel aminomethyl-pyridine derivatives has been designed and synthesized as potential DPP-4 inhibitors.

Through optimization of a screening hit, researchers developed 5-aminomethyl-pyridines with inhibitory activity in the nanomolar range. Structure-activity relationship studies led to the identification of compounds with high potency and excellent selectivity for DPP-4 over the closely related peptidase DPP-8. For example, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide demonstrated high potency and selectivity.

| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |

|---|---|---|---|

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 | 660 |

The 5-HT1A receptor, a subtype of the serotonin receptor, is a key target for the development of antidepressant and anxiolytic drugs. Researchers have designed and synthesized series of 6-substituted-2-pyridinemethylamine derivatives as novel, high-affinity, and selective agonists at 5-HT1A receptors. nih.gov